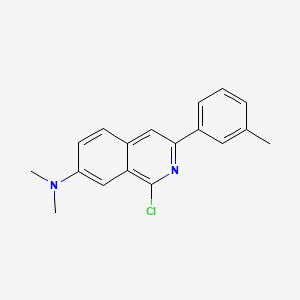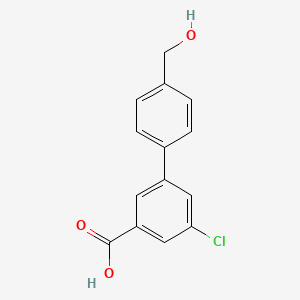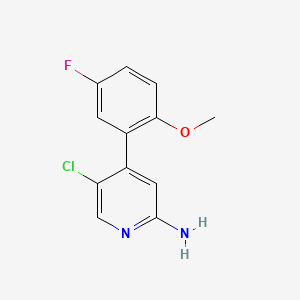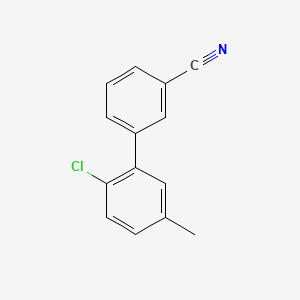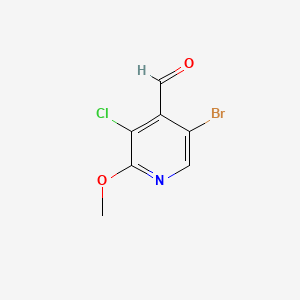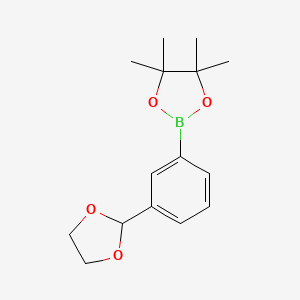
2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound that contains a dioxolane ring and a dioxaborolane ring . Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . Dioxaborolane rings are commonly found in boronic esters, which are used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxolane and dioxaborolane rings in separate steps. Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The synthesis of dioxaborolane rings typically involves the reaction of boronic acids with diols .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the dioxolane and dioxaborolane rings, as well as the phenyl group and the tetramethyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the dioxolane and dioxaborolane rings. Dioxolanes can undergo a variety of reactions, including acid-catalyzed ring opening . Dioxaborolane rings can react with amines to form boronic amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the dioxolane and dioxaborolane rings, as well as the phenyl and tetramethyl groups . These properties could include the compound’s solubility, boiling point, melting point, and reactivity .Applications De Recherche Scientifique
Enhanced Brightness Emission-Tuned Nanoparticles : This compound was used in the synthesis of heterodifunctional polyfluorenes, leading to the creation of nanoparticles with high fluorescence emission. These nanoparticles, due to their stable and bright fluorescence, have potential applications in bioimaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Synthesis of Ortho-Modified Derivatives : The compound was synthesized as part of a study on derivatives that show inhibitory activity against serine proteases, indicating potential applications in therapeutic and medicinal chemistry (Spencer et al., 2002).
Synthesis and Molecular Structure Analysis : The compound was prepared and characterized by X-ray diffraction studies, contributing to a better understanding of its molecular structure and potential interactions in chemical processes (Coombs et al., 2006).
Density Functional Theory (DFT) Studies : DFT was used to analyze the molecular structures of similar compounds, providing insights into their physicochemical properties and potential applications in materials science (Huang et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-7,10,13H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZIDROXRZRQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746274 |
Source


|
| Record name | 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1257648-34-2 |
Source


|
| Record name | 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)

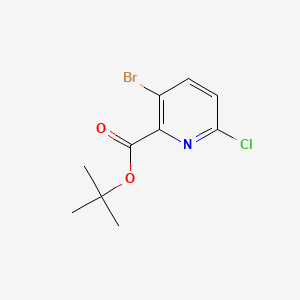
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
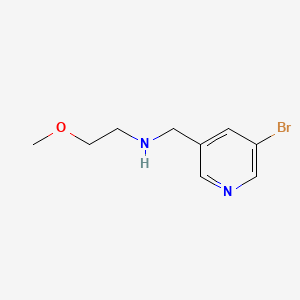
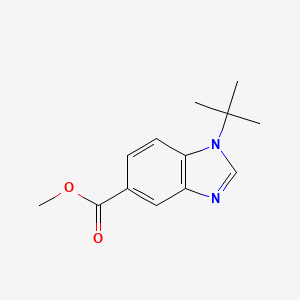
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)

